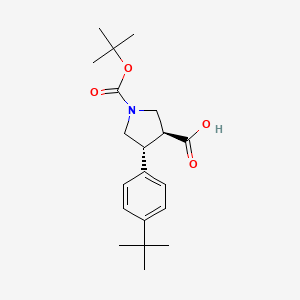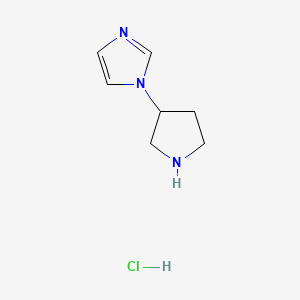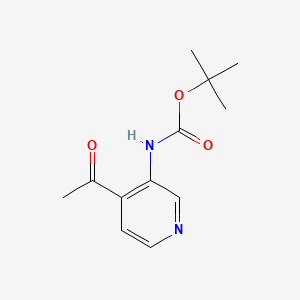![molecular formula C9H7NO3S B596171 Methyl-3-Hydroxythieno[2,3-c]pyridin-2-carboxylat CAS No. 111042-97-8](/img/structure/B596171.png)
Methyl-3-Hydroxythieno[2,3-c]pyridin-2-carboxylat
Übersicht
Beschreibung
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential anti-inflammatory properties . This compound is part of a broader class of thienopyridine derivatives, which have been studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new anti-inflammatory drugs.
Medicine: Its potential therapeutic effects are being investigated for conditions such as arthritis and other inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Biochemische Analyse
Biochemical Properties
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the inhibition of enzyme activity, thereby reducing the production of pro-inflammatory mediators . Additionally, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate has been observed to bind to certain proteins, altering their conformation and function, which can modulate various biochemical pathways.
Cellular Effects
The effects of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in inflammation and immune response. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response . Furthermore, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate affects gene expression by modulating the transcription of genes involved in cytokine production and cell proliferation. In terms of cellular metabolism, this compound has been shown to alter the metabolic flux, impacting the levels of various metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as COX and LOX, leading to their inhibition . This binding is facilitated by the structural compatibility of the compound with the enzyme’s active site. Additionally, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can interact with DNA-binding proteins, influencing gene expression by either promoting or inhibiting the binding of transcription factors to DNA. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can lead to sustained inhibition of inflammatory pathways, while in vivo studies indicate potential cumulative effects on tissue function and immune response.
Dosage Effects in Animal Models
The effects of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes.
Metabolic Pathways
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell. The compound’s metabolism also affects its bioavailability and duration of action, with implications for its therapeutic use.
Transport and Distribution
The transport and distribution of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins. The compound’s accumulation in certain tissues can also impact its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate plays a crucial role in its activity and function. The compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can localize to other organelles, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function.
Vorbereitungsmethoden
The synthesis of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product as brown crystals .
Analyse Chemischer Reaktionen
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing ester group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets involved in inflammation. It is believed to inhibit the activity of certain enzymes and signaling pathways that play a role in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of cytokines and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives such as:
Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.
Prasugrel: Another antiplatelet drug with a similar mechanism of action to clopidogrel.
Ticlopidine: An older antiplatelet drug that has been largely replaced by clopidogrel and prasugrel.
What sets methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate apart is its potential anti-inflammatory activity, which is not a primary feature of the other thienopyridine derivatives mentioned .
Eigenschaften
IUPAC Name |
methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYVWHLDMBWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715749 | |
| Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-97-8 | |
| Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)






